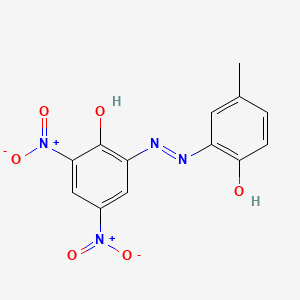

4,6-Dinitro-4'-methyl-2,2'-azodiphenol

Description

Properties

CAS No. |

6247-28-5 |

|---|---|

Molecular Formula |

C13H10N4O6 |

Molecular Weight |

318.24 g/mol |

IUPAC Name |

2-[(2-hydroxy-5-methylphenyl)diazenyl]-4,6-dinitrophenol |

InChI |

InChI=1S/C13H10N4O6/c1-7-2-3-12(18)9(4-7)14-15-10-5-8(16(20)21)6-11(13(10)19)17(22)23/h2-6,18-19H,1H3 |

InChI Key |

FOKSPEFAGGJDHP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Other CAS No. |

6247-28-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

3,6-Dimethyl-2,4-dinitrophenol (CAS 15968-56-6)

Molecular Formula : C₈H₈N₂O₅

Substituents :

- Nitro groups at positions 2 and 3.

- Methyl groups at positions 3 and 4.

Key Differences :

Research Findings :

- Exhibits moderate stability under standard conditions.

- Methyl groups may slightly improve solubility in non-polar solvents compared to unsubstituted dinitrophenols.

2-tert-Butyl-4,6-dinitro-4'-(trifluoromethyl)diphenylamine (CAS 109825-55-0)

Molecular Formula : C₁₇H₁₆F₃N₃O₄

Substituents :

- Nitro groups at positions 4 and 5.

- tert-Butyl (-C(CH₃)₃) at position 2.

- Trifluoromethyl (-CF₃) at position 4'.

Key Differences :

- Structure : A diphenylamine derivative rather than an azo compound.

- Functionality : The amine (-NH-) linker and trifluoromethyl group introduce distinct electronic and lipophilic properties.

- Applications : Likely used in specialty chemicals or agrochemicals due to the CF₃ group’s resistance to metabolic degradation .

Research Findings :

- The trifluoromethyl group enhances thermal stability and lipophilicity, making it suitable for hydrophobic environments.

4,6-Dinitro-o-cresol (Synonym: 4,6-Dinitro-2-methylphenol)

Molecular Formula : C₇H₆N₂O₅

Substituents :

- Nitro groups at positions 4 and 6.

- Methyl group at position 2.

Key Differences :

- Structure: A single phenolic ring with nitro and methyl groups.

- Functionality : Simpler structure with fewer conjugation pathways compared to the azo-linked target compound.

Applications: Historically used as a herbicide and insecticide, though regulatory restrictions now limit its use due to toxicity concerns.

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Effects: The azo group in this compound enables extended π-conjugation, which is advantageous for optical applications (e.g., dyes). In contrast, diphenylamine derivatives (e.g., CAS 109825-55-0) exhibit electron-deficient aromatic systems due to the CF₃ group, favoring electrophilic substitution at specific positions .

- Stability and Safety : Nitro groups in all analogs pose explosion risks under extreme conditions. The tert-butyl group in CAS 109825-55-0 may mitigate this by steric protection .

- Solubility : Methyl and CF₃ substituents enhance solubility in organic solvents, whereas the azo compound’s polarity may favor aqueous-organic mixed systems.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,6-Dinitro-4'-methyl-2,2'-azodiphenol, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves diazotization and coupling reactions. For example, nitro-substituted phenols can undergo diazotization with nitrous acid, followed by coupling with methyl-substituted phenol derivatives. Reaction pH (optimized between 2–4), temperature (0–5°C for diazotization), and stoichiometric ratios (e.g., 1:1.2 for phenol:nitrite) are critical for minimizing side products like nitrosamines. Purity can be monitored via HPLC using C18 columns with UV detection at 280 nm, as validated for structurally similar azodyes .

Q. How should researchers characterize the structural integrity of this compound, and what spectroscopic techniques are most reliable?

- Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For instance:

- ¹H NMR : Aromatic protons appear as doublets in δ 7.2–8.1 ppm, with methyl groups at δ 2.3–2.5 ppm.

- FT-IR : Confirm nitro (N-O stretch at ~1520 cm⁻¹) and hydroxyl (O-H stretch at ~3300 cm⁻¹) groups.

- HRMS : Exact mass calculations (e.g., C₁₃H₁₀N₄O₆) should match theoretical values within 3 ppm. Cross-reference with databases like CAS RN entries for nitroaromatics .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Answer : The compound is light- and heat-sensitive due to nitro and azo groups. Store in amber glass vials at –20°C under inert gas (argon). Degradation products (e.g., nitroso derivatives) can be monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Answer : Systematic solubility studies using shake-flask methods at 25°C are recommended. For polar aprotic solvents (e.g., DMSO, DMF), solubility increases due to hydrogen bonding with nitro groups. In non-polar solvents (e.g., hexane), solubility is negligible (<0.1 mg/mL). Conflicting data may arise from impurities; use recrystallization (e.g., methanol/water) and validate purity via differential scanning calorimetry (DSC) to ensure consistent results .

Q. What advanced techniques are suitable for studying the environmental degradation pathways of this compound?

- Answer : Employ LC-QTOF-MS to identify degradation intermediates. For photolytic degradation:

- Experimental Design : Exclude light-sensitive steps. Use a solar simulator (λ > 290 nm) and analyze time-resolved samples.

- Key Intermediates : Look for nitroso derivatives (m/z shifts by –16) and hydroxylated products. Compare with reference standards for nitroaromatics used in environmental analysis .

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can map electron density surfaces. Nitro groups act as meta-directors, while the methyl group directs ortho/para. Frontier molecular orbital (FMO) analysis predicts sites for nucleophilic attack (e.g., LUMO localization on nitro-substituted rings). Validate with experimental kinetic studies using substituent-specific probes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.